molecular formula C22H24BrN3O3S2 B2562264 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 325978-71-0

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2562264
CAS No.: 325978-71-0
M. Wt: 522.48
InChI Key: SYDXDFHDOFGHNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied for their pharmacological activities. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Anticancer Evaluation

  • Research Findings : Compounds similar to N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide have shown significant anticancer activities. A study highlighted the synthesis and evaluation of benzamides with thiazolyl structures that exhibited moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds demonstrated higher anticancer activities than etoposide, a reference drug (Ravinaik et al., 2021).

Antimicrobial Agents

  • Research Findings : N-benzothiazol-2-yl-amides, which are structurally related to the compound , were synthesized through a copper-catalyzed intramolecular cyclization process. These compounds were obtained in good to excellent yields, indicating their potential as efficient antimicrobial agents (Wang et al., 2008).

Anti-tubercular Activity

  • Research Findings : Related N-benzamide compounds with thiazol structures were synthesized and evaluated for anti-tubercular activity. These compounds showed promising results against the Mycobacterium tuberculosis H37Rv strain, indicating their potential in treating tuberculosis (Dighe et al., 2012).

Antifungal Activity

  • Research Findings : Thiazole derivatives, similar to the compound , have been synthesized and tested for antimicrobial activity. Some of these molecules showed potent antifungal activities against various strains, including Gram-positive bacteria and Candida strains (Bikobo et al., 2017).

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O3S2/c1-3-13-26(14-4-2)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(15-30-22)16-5-9-18(23)10-6-16/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDXDFHDOFGHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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